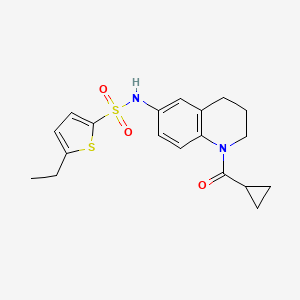![molecular formula C19H16ClFN2O2S B2863362 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-98-2](/img/structure/B2863362.png)
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that features a unique structure combining a chlorophenyl group, a fluorophenylsulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine core
準備方法
The synthesis of 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves multiple steps, typically starting with the preparation of the core tetrahydropyrrolo[1,2-a]pyrazine structure. This is followed by the introduction of the chlorophenyl and fluorophenylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone: This compound has a similar structure but lacks the tetrahydropyrrolo[1,2-a]pyrazine core, resulting in different chemical and biological properties.
4-Fluorophenyl 4-methoxyphenyl sulfone: This compound features a sulfone group and fluorophenyl group but differs in its overall structure and properties.
The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific chemical reactivity and biological activity.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDSKXIPDQTCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
methanone](/img/structure/B2863285.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)



![4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2863292.png)
![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
